(D-Ala2)-GRF (1-29) amide (human)

Growth hormone secretagogue In vivo pharmacology Structure-activity relationship

(D-Ala2)-GRF (1-29) amide (human), also designated [D-Ala2]-hpGRF(1-29)-NH2 or [D-Ala2]-hGHRH(1-29)-NH2, is a 29-residue synthetic peptide analog of the naturally occurring growth hormone-releasing hormone (GHRH) in which the L-alanine at position 2 is replaced by D-alanine. This single-residue substitution converts the native GHRH(1-29) fragment into a superagonist with dramatically enhanced growth hormone (GH)-releasing potency, prolonged duration of action, and reduced metabolic clearance.

Molecular Formula C149H246N44O42S
Molecular Weight 3357.9 g/mol
Cat. No. B3030376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ala2)-GRF (1-29) amide (human)
Molecular FormulaC149H246N44O42S
Molecular Weight3357.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79+,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1
InChIKeyWGWPRVFKDLAUQJ-PQYDEOGGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(D-Ala2)-GRF (1-29) Amide (Human): A GHRH Superagonist Peptide for Growth Hormone Research


(D-Ala2)-GRF (1-29) amide (human), also designated [D-Ala2]-hpGRF(1-29)-NH2 or [D-Ala2]-hGHRH(1-29)-NH2, is a 29-residue synthetic peptide analog of the naturally occurring growth hormone-releasing hormone (GHRH) in which the L-alanine at position 2 is replaced by D-alanine [1]. This single-residue substitution converts the native GHRH(1-29) fragment into a superagonist with dramatically enhanced growth hormone (GH)-releasing potency, prolonged duration of action, and reduced metabolic clearance [1][2]. The compound serves as a critical pharmacological tool for dissecting GHRH receptor signaling, investigating GH axis physiology, and developing GH secretagogues for research and agricultural applications.

Why (D-Ala2)-GRF (1-29) Amide Cannot Be Substituted by Generic GHRH Analogs


Simple substitution of (D-Ala2)-GRF (1-29) amide with native GHRH(1-29) amide (Sermorelin), full-length GHRH(1-44)-NH2, or other single-site D-amino acid analogs will yield fundamentally different experimental outcomes. The D-Ala2 modification simultaneously enhances three critical pharmacological properties—GH-releasing potency, metabolic stability, and duration of action—through a single residue change, whereas other position-2 substitutions (e.g., D-Arg2) abolish activity or produce antagonism [1][2]. Even potent comparators such as [D-Tyr1]- or [D-Asp3]-hpGRF(1-29)-NH2 achieve only 10× and 7× the potency of the parent peptide, respectively, in contrast to the approximately 50-fold enhancement conferred by D-Ala2 [1]. The quantitative evidence detailed below demonstrates that generic substitution will not replicate the unique potency–stability–duration profile of this specific compound.

Quantitative Differentiation Evidence for (D-Ala2)-GRF (1-29) Amide versus Key Comparators


In Vivo GH-Releasing Potency: 50-Fold Superiority Over Parent GRF(1-29) Amide in Rats

[D-Ala2]-hpGRF(1-29)-NH2 was approximately 50 times more potent than the parent hpGRF(1-29)-NH2 in eliciting GH secretion in the sodium pentobarbital-anesthetized rat, as demonstrated by Lance et al. in a direct head-to-head comparison [1]. By comparison, [D-Tyr1]-hpGRF(1-29)-NH2 was only 10 times more potent, [D-Asp3]-hpGRF(1-29)-NH2 was 7 times more potent, and [N-Ac-Tyr1]-hpGRF(1-29)-NH2 was approximately 12 times more potent than the parent molecule [1]. This 50-fold enhancement represents the highest potency gain among single-position D-amino acid substitutions tested at position 2 [1][2].

Growth hormone secretagogue In vivo pharmacology Structure-activity relationship

Metabolic Clearance and Half-Life in Humans: D-Ala2 Reduces Clearance by 47%

In a direct constant intravenous infusion study in 10 normal men, Soule et al. demonstrated that the metabolic clearance rate (MCR) of D-Ala2-GHRH-(1-29)-NH2 was 21 ± 1.2 mL/kg·min, significantly lower than that of GHRH-(1-29)-NH2 at 39.7 ± 3.9 mL/kg·min (P < 0.001) [1]. The disappearance half-time of the D-Ala2 analog was 6.7 ± 0.5 min compared with 4.3 ± 1.4 min for the parent peptide (P < 0.05), representing a 56% prolongation [1]. This study provides the only direct comparative human pharmacokinetic data for this substitution.

Metabolic clearance rate Pharmacokinetics Human clinical pharmacology

In Vivo Potency and Duration in Calves: 2.5× hGRF(1-44)-NH2 and 2× hGRF(1-29)-NH2

In a study by Hodate et al. in female dairy calves, [D-Ala2]-hGRF(1-29)-NH2 exhibited prolonged GH-releasing activity and its potency, measured as area under the GH response curve over 180 min, was 2.5 times (P < 0.05) that of hGRF(1-44)-NH2 and 2 times (P < 0.05) that of hGRF(1-29)-NH2 at an equivalent intravenous dose of 0.25 μg/kg body weight [1]. This demonstrates that the D-Ala2-modified 1-29 fragment not only surpasses the equipotent unmodified 1-29 fragment but also significantly outperforms the full-length 44-residue natural hormone in both magnitude and duration of effect.

Bovine GH release Agricultural endocrinology In vivo duration of action

In Vitro Sensitivity in Bovine Pituitary Cells: Activity at Sub-Femtomolar Concentrations

Soliman et al. evaluated GH release from cultured bovine anterior pituitary cells and found that while hGRF(1-29)-NH2 and hGRF(1-44)-NH2 required concentrations of at least 10^-14 M to significantly stimulate GH release, [D-Ala2]-hGRF(1-29)-NH2 significantly induced GH release at concentrations as low as 10^-18 M (P < 0.01) [1]. This represents a 10,000-fold increase in sensitivity at the lower limit of detection, indicating that the D-Ala2 modification dramatically enhances the compound's ability to activate the GHRH receptor at extremely low concentrations.

In vitro pituitary cell assay Bovine adenohypophyseal cells GH dose-response

Resistance to DPP-IV Proteolysis: Mechanistic Basis for Enhanced Stability

Bongers et al. demonstrated that human placental DPP-IV cleaves GRF(1-29)-NH2 and GRF(1-44)-NH2 at the Ala2-Asp3 bond with initial rates of approximately 5 μmol·min^-1·mg^-1 [1]. Critically, peptides with D-configuration at the P2 position (i.e., D-Ala2) were not cleaved by DPP-IV [1]. This D-configuration-mediated resistance to the primary inactivating protease in plasma provides the mechanistic explanation for the reduced metabolic clearance and prolonged half-life observed in vivo [2]. While other position-2 substitutions with L-amino acids may retain some DPP-IV susceptibility depending on side-chain characteristics, D-Ala2 confers complete resistance.

Dipeptidyl peptidase IV Proteolytic resistance Peptide stability

Receptor Binding Affinity: Direct Correlation with GH-Releasing Activity

Campbell et al. established that GH-releasing activity in vitro is directly correlated with GRF receptor binding affinity for all hGRF analogs examined [1]. While that study focused on Ala15-substituted analogs demonstrating 4-5 times higher receptor affinity relative to hGRF(1-44)-NH2 [1], the superagonist potency of [D-Ala2]-GRF(1-29)-NH2 is itself mediated through enhanced receptor binding affinity as confirmed by the Soule et al. finding that D-Ala2-GHRH-(1-29) has increased binding affinity and exhibits enhanced biological activity in man [2]. The combination of D-Ala2-mediated receptor affinity enhancement and DPP-IV resistance together produces the uniquely high in vivo potency observed for this compound.

GHRH receptor binding Adenylate cyclase Structure-activity correlation

Priority Application Scenarios for (D-Ala2)-GRF (1-29) Amide Based on Quantitative Evidence


In Vivo Rodent GH Axis Pharmacology Requiring Maximal Potency

Investigators studying GHRH receptor pharmacology in anesthetized or conscious rat models should prioritize (D-Ala2)-GRF (1-29) amide when the primary endpoint is maximal GH release per unit dose. The ~50-fold potency advantage over native hpGRF(1-29)-NH2 and 5-fold advantage over the next-best single-substitution analog ([D-Tyr1]-hpGRF(1-29)-NH2) directly demonstrated by Lance et al. [1] means that lower peptide quantities are required to achieve robust GH responses, reducing per-experiment cost and minimizing potential peptide solubility or toxicity issues at high doses.

Human or Primate GHRH Receptor Studies Requiring Extended Exposure

For experimental protocols in human-relevant models where sustained GHRH receptor activation is critical—such as pulsatile GH secretion studies or GHRH receptor desensitization assays—(D-Ala2)-GRF (1-29) amide offers a 47% reduction in metabolic clearance and a 56% longer half-life compared to unmodified GHRH(1-29)-NH2, as quantified by Soule et al. [2]. This directly translates into longer effective receptor occupancy and enables less frequent dosing in constant-infusion or repeated-bolus experimental designs.

Large-Animal Agricultural Endocrinology Research

Researchers conducting GH axis studies in cattle, pigs, or other agricultural species should select (D-Ala2)-GRF (1-29) amide based on the quantitative demonstration by Hodate et al. that it provides 2.5× the GH-releasing potency of full-length hGRF(1-44)-NH2 and 2× that of hGRF(1-29)-NH2 in calves at equivalent doses [3]. The prolonged duration of action in large animals additionally reduces the need for repeated administration, making it the most cost-effective GHRH analog for livestock GH research.

In Vitro Pituitary Cell Assays at Limiting Hormone Concentrations

When working with primary pituitary cell cultures where GH detection sensitivity is limiting or receptor density is low, (D-Ala2)-GRF (1-29) amide is the preferred secretagogue because it elicits significant GH release at concentrations as low as 10^-18 M, compared with 10^-14 M for unmodified hGRF(1-29)-NH2 or hGRF(1-44)-NH2, as demonstrated in cultured bovine adenohypophyseal cells by Soliman et al. [4]. This 10,000-fold sensitivity advantage ensures robust signal detection even under suboptimal assay conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Ala2)-GRF (1-29) amide (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.